molecular formula C12H17NO B11906364 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol

1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11906364
M. Wt: 191.27 g/mol
InChI Key: JJTFAUYMSUPAHI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of amines It features a unique structure with an aminomethyl group attached to a dihydroindenol skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Mannich reaction, where an aldehyde, an amine, and a compound containing an active hydrogen atom react to form the desired aminomethyl derivative. The reaction typically requires acidic or basic conditions and can be carried out in solvents such as ethanol or dioxane .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of precursor compounds, followed by aminomethylation. Catalysts such as Raney nickel or platinum oxide can be employed to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

    1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but with a cyclohexane ring instead of an indene ring.

    1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol: Lacks the ethyl group, making it less hydrophobic.

Uniqueness: 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an aminomethyl group and an ethyl group on the dihydroindenol skeleton. This combination imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(aminomethyl)-6-ethyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H17NO/c1-2-9-3-4-10-5-6-12(14,8-13)11(10)7-9/h3-4,7,14H,2,5-6,8,13H2,1H3

InChI Key

JJTFAUYMSUPAHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCC2(CN)O)C=C1

Origin of Product

United States

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